N-[(3,4-Dimethylphenyl)methyl]acetamide
Description
N-[(3,4-Dimethylphenyl)methyl]acetamide is a derivative of acetanilide (N-phenylacetamide) featuring a benzyl group substituted with two methyl groups at the 3- and 4-positions of the aromatic ring.
Key structural features include:
Properties
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-4-5-11(6-9(8)2)7-12-10(3)13/h4-6H,7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFSFVLQIBDLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501066 | |
| Record name | N-[(3,4-Dimethylphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65609-15-6 | |
| Record name | N-[(3,4-Dimethylphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethylphenyl)methyl]acetamide typically involves the reaction of 3,4-dimethylbenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-Dimethylbenzylamine+Acetic Anhydride→this compound+Acetic Acid
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dimethylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides or other derivatives.
Scientific Research Applications
N-[(3,4-Dimethylphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[(3,4-Dimethylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the aromatic ring significantly impact molecular conformation, crystallinity, and reactivity.
N-(3,4-Dimethylphenyl)acetamide
- Structure : Direct attachment of the acetamide group to a 3,4-dimethylphenyl ring.
- Conformation : The N–H bond adopts a syn orientation relative to the 3-methyl group, contrasting with the anti conformation observed in chloro-substituted analogs like N-(3,4-dichlorophenyl)acetamide .
- Crystallinity : Molecules form infinite chains via N–H···O hydrogen bonds (bond length ~2.08 Å), with three molecules per asymmetric unit .
- Physical Properties : Melting point = 96–98°C .
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide
- Structure : Meta-chloro substituent on the phenyl ring and a trichloroacetamide group.
- Crystallinity : Exhibits one molecule per asymmetric unit, with lattice constants influenced by substituent electronegativity .
N,N-Dimethylacetamide (DMAC)
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns vary with substituent electronic properties:
Data Tables
Table 1: Physical Properties of Selected Acetamides
Table 2: Substituent Effects on Hydrogen Bonding
| Compound | Substituent Type | Hydrogen Bond Length (Å) | Conformation |
|---|---|---|---|
| N-(3,4-Dimethylphenyl)acetamide | Electron-donating | 2.08 | Syn to –CH₃ |
| N-(3,4-Dichlorophenyl)acetamide | Electron-withdrawing | 2.10 | Anti to –Cl |
| N-(3,5-Dimethylphenyl)acetamide | Electron-donating | 2.07 | Syn to –CH₃ |
Biological Activity
N-[(3,4-Dimethylphenyl)methyl]acetamide, also known as 34DMPA, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula . The synthesis typically involves the reaction of 3,4-dimethylbenzylamine with acetic anhydride or acetic acid under controlled conditions. The resulting compound exhibits distinct chemical reactivity due to its unique molecular structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies indicate that it can affect acetylcholinesterase (AChE) activity, which is crucial for neurotransmission .
- Receptor Modulation : this compound may bind to specific receptors, modulating their activity and leading to various physiological effects .
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against a range of pathogens. A study evaluated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using HepG2 liver cancer cell lines revealed that this compound possesses anti-proliferative effects. The structure-activity relationship (SAR) analysis indicated that the presence of methyl groups on the aromatic ring enhances its potency against cancer cells .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Study on Anticancer Activity :
- Antimicrobial Efficacy Study :
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Method Used | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion | Significant inhibition |
| Anticancer | HepG2 cell line | MTT assay | IC50 value indicating potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
